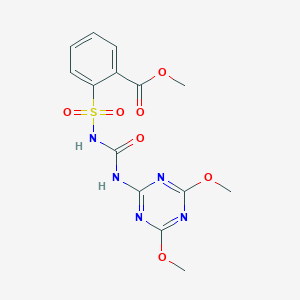

2-((4,6-二甲氧基-1,3,5-三嗪-2-基)氨基甲酰基氨磺酰基)苯甲酸甲酯

描述

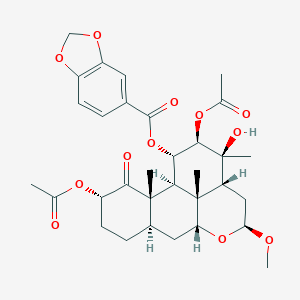

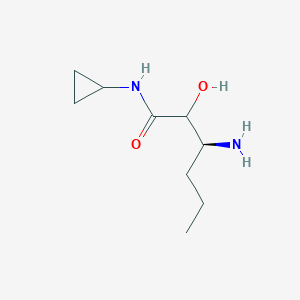

Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate is a compound that is likely to be synthesized from reactions involving carboxylic acids and triazine derivatives. The compound's structure suggests it contains a benzoate group, which is a benzene ring with a carboxylate ester function, and a triazine moiety, which is a six-membered ring with three nitrogen atoms and two methoxy groups. The triazine ring is known for its applications in various chemical reactions due to its reactivity and stability.

Synthesis Analysis

The synthesis of related triazine compounds has been demonstrated in the literature. For instance, 4,6-dimethoxy-1,3,5-triazine derivatives can be synthesized from activated forms of carboxylic acids using zinc dimethyl imidodicarbonimidate, as shown in the conversion of N-benzylpyroglutamic acids to triazines, which are potential antifungal products . Although the exact synthesis of methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which is a versatile scaffold in medicinal chemistry. The 4,6-dimethoxy-1,3,5-triazine ring, in particular, has been found to adopt a nearly planar structure with alternating C-N bond lengths in the crystal form . This planarity and the electronic properties of the triazine ring are crucial for its chemical reactivity.

Chemical Reactions Analysis

Triazine derivatives are known to participate in a variety of chemical reactions. For example, the synthesis of 4,6-dimethoxy-1,3,5-triazine-2-sulfenic acid involves the reaction of a triazine-thion with an oxaziridine in THF solution, leading to a stable crystalline solid . This indicates that triazine compounds can be functionalized to introduce sulfenic acid groups, which may be relevant to the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can be inferred from related compounds. For instance, the ionization constant (pKa) of 4,6-dimethoxy-1,3,5-triazine-2-sulfenic acid has been precisely determined, which is important for understanding the compound's behavior in different pH environments . The stability of the triazine ring and its derivatives, as well as their solubility and reactivity, are key factors that influence their applications in chemical synthesis and potential pharmaceutical use.

科学研究应用

酰胺和酯的缩合剂

2-((4,6-二甲氧基-1,3,5-三嗪-2-基)氨基甲酰基氨磺酰基)苯甲酸甲酯,通过 4-(4,6-二甲氧基-1,3,5-三嗪-2-基)-4-甲基吗啉氯化物 (DMTMM) 等相关化学品,已被确定为形成酰胺和酯的有效缩合剂。此过程通过羧酸和胺或醇的偶联得以促进,在温和条件下以良好的效率生成相应的酰胺和酯。此方法由于在大气条件下操作,无需干燥溶剂,且副产物可通过萃取轻松去除,因此适用于合成化学 (Kunishima et al., 1999)。

吸附和环境行为

磺脲类(包括与 2-((4,6-二甲氧基-1,3,5-三嗪-2-基)氨基甲酰基氨磺酰基)苯甲酸甲酯结构相关的化合物)通过土壤中的吸附表现出显着的环境相互作用。这影响了它们的流动性和渗入地下水的可能性。研究表明,磺脲类除草剂的吸附能力各不相同,受土壤 pH 值和有机碳含量的影响。这些特性对于评估这些化学品的环境归宿和迁移至关重要 (Azcarate et al., 2015)。

2-噁唑啉的合成

该化合物已被用于在温和条件下由羧酸合成 2-噁唑啉。这证明了它作为有机合成中试剂的多功能性,特别是在生成杂环化合物方面,这些化合物引起了化学研究各个领域的兴趣 (Bandgar & Pandit, 2003)。

降解和土壤副作用

研究探索了与 2-((4,6-二甲氧基-1,3,5-三嗪-2-基)氨基甲酰基氨磺酰基)苯甲酸甲酯相关的磺脲类除草剂在土壤中的降解行为,强调了它们在农业实践中使用的浓度下快速降解且对土壤微生物活性影响最小。这表明这些化合物在适当管理的情况下,对土壤健康构成低风险 (Dinelli et al., 1998)。

安全和危害

属性

IUPAC Name |

methyl 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O7S/c1-24-10(20)8-6-4-5-7-9(8)27(22,23)19-12(21)15-11-16-13(25-2)18-14(17-11)26-3/h4-7H,1-3H3,(H2,15,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELUGJARGQUTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225214 | |

| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |

CAS RN |

74223-63-5 | |

| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)